Methyl[(4-methyl-1,3-thiazol-5-yl)methyl](pyrrolidin-3-ylmethyl)amine
CAS No.: 1409185-92-7
Cat. No.: VC2847871
Molecular Formula: C11H19N3S
Molecular Weight: 225.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1409185-92-7 |
|---|---|
| Molecular Formula | C11H19N3S |
| Molecular Weight | 225.36 g/mol |
| IUPAC Name | N-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1-pyrrolidin-3-ylmethanamine |
| Standard InChI | InChI=1S/C11H19N3S/c1-9-11(15-8-13-9)7-14(2)6-10-3-4-12-5-10/h8,10,12H,3-7H2,1-2H3 |
| Standard InChI Key | RFQYNJPICQWNJS-UHFFFAOYSA-N |
| SMILES | CC1=C(SC=N1)CN(C)CC2CCNC2 |
| Canonical SMILES | CC1=C(SC=N1)CN(C)CC2CCNC2 |
Introduction
[Introduction to Methyl(4-methyl-1,3-thiazol-5-yl)methylamine](pplx://action/followup)
Methyl(4-methyl-1,3-thiazol-5-yl)methylamine, with the CAS number 1409185-92-7, is a complex organic compound featuring a thiazole ring linked to a pyrrolidine moiety through a methylamine bridge. This compound is part of a broader class of versatile small molecule scaffolds used in chemical and pharmaceutical research.
Chemical Composition:
-
Thiazole Ring: The 4-methyl-1,3-thiazol-5-yl group provides a heterocyclic backbone.
-
Pyrrolidine Moiety: Linked via a methyl group to the thiazole ring, contributing to the compound's versatility.
-
Methylamine Bridge: Connects the pyrrolidine to the thiazole, forming the core structure.
Synthesis and Preparation
While specific synthesis details for Methyl(4-methyl-1,3-thiazol-5-yl)methylamine are not provided in the search results, similar compounds often involve multi-step reactions including condensation and substitution reactions. For instance, synthesis of related heterocyclic compounds may involve condensation reactions followed by substitution with appropriate amines .
Potential Applications:
-
Pharmaceutical Research: Given its structure, it could be explored for biological activities such as enzyme inhibition or receptor binding.
-
Chemical Synthesis: Used as a building block for more complex molecules.
Safety and Handling
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume